molecular formula C8H11N3 B1289888 (2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine CAS No. 556104-19-9

(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine

Cat. No. B1289888
CAS RN: 556104-19-9
M. Wt: 149.19 g/mol
InChI Key: GIXSAEKHVBJLRY-UHFFFAOYSA-N
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Description

“(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine” is a chemical compound with the molecular formula C8H13Cl2N3. It has a molecular weight of 222.11 g/mol . This compound is also known by other names such as SCHEMBL7216550, AKOS015966348, and AT21571 .


Synthesis Analysis

The synthesis of “(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine” and its derivatives has been reported in the literature . These compounds have been synthesized as part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The molecular structure of “(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine” includes a pyrrolo[2,3-b]pyridine core. The InChI representation of the molecule is InChI=1S/C8H11N3.2ClH/c9-4-6-3-7-1-2-10-8(7)11-5-6;;/h3,5H,1-2,4,9H2,(H,10,11);2*1H .


Chemical Reactions Analysis

The compound “(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine” and its derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine” include a molecular weight of 222.11 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The topological polar surface area is 50.9 Ų .

Scientific Research Applications

Fibroblast Growth Factor Receptor Inhibitors

The compound has been used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .

Breast Cancer Treatment

In vitro studies have shown that certain derivatives of the compound can inhibit breast cancer cell proliferation and induce apoptosis . These derivatives also significantly inhibited the migration and invasion of breast cancer cells .

Necroptosis Inhibition

The compound has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a key role in necroptosis, a form of programmed cell death . It could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

Synthesis of 1-tosyl-2,3-dihydro-1H-azepines

The compound has been used in the synthesis of 1-tosyl-2,3-dihydro-1H-azepines, a class of organic compounds . This synthesis involves the ring-opening of 1-tosyl-2,3-dihydro-1H-pyrroles by selective cleavage of the C(sp2)–N bond and subsequent annulation .

Antileishmanial Efficacy

A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives, which are related to the compound, were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .

Development of New Cancer Therapeutics

The compound and its derivatives have been used in the development of new cancer therapeutics. For example, certain derivatives have shown potent activities against FGFR1, 2, and 3 . These derivatives could be appealing lead compounds beneficial to subsequent optimization .

Mechanism of Action

The mechanism of action of “(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine” and its derivatives involves the inhibition of the FGFR signaling pathway . This pathway plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .

Future Directions

The future directions for the research on “(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine” and its derivatives could involve further exploration of their potential as FGFR inhibitors for cancer therapy . In particular, compound 4h, which has shown potent FGFR inhibitory activity and has a low molecular weight, could be an appealing lead compound for subsequent optimization .

properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-4-6-3-7-1-2-10-8(7)11-5-6/h3,5H,1-2,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXSAEKHVBJLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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